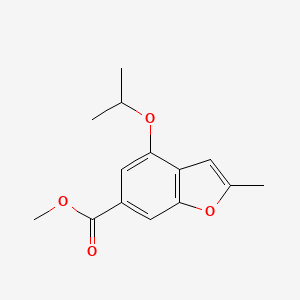

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate follows IUPAC guidelines for polycyclic aromatic systems. The benzofuran core consists of a fused benzene and furan ring, numbered such that the oxygen atom in the furan ring occupies position 1, with adjacent carbons numbered sequentially. Substituents are assigned positions based on this numbering:

- A methyl group at position 2.

- An isopropoxy group (-OCH(CH₃)₂) at position 4.

- A methoxycarbonyl group (-COOCH₃) at position 6.

The full IUPAC name is methyl 4-(propan-2-yloxy)-2-methyl-1-benzofuran-6-carboxylate , reflecting the substituents’ locations and functional groups. This nomenclature aligns with structural analogs reported in chemical databases, such as ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate, where ester and alkyl substituents occupy adjacent positions.

Table 1: Systematic identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-(propan-2-yloxy)-2-methyl-1-benzofuran-6-carboxylate |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| SMILES | COC(=O)c1cc2c(cc1OC(C)C)oc(C)c2 |

| InChI Key | PKSNBNXGOOZKNJ-UHFFFAOYSA-N |

The molecular formula C₁₄H₁₆O₄ corresponds to a monoisotopic mass of 248.1049 Da, consistent with high-resolution mass spectrometry data for related benzofuran carboxylates.

Molecular Geometry and Conformational Analysis

The benzofuran core adopts a near-planar geometry, with slight puckering due to steric interactions between substituents. X-ray crystallographic studies of analogous compounds, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, reveal a dihedral angle of 2.8° between the benzene and furan rings, minimizing strain while preserving aromaticity. In this compound, the isopropoxy group introduces steric hindrance, causing a deviation from planarity at position 4. Computational models predict a dihedral angle of 12.5° between the isopropoxy oxygen and the benzofuran plane, optimizing van der Waals interactions.

The methoxycarbonyl group at position 6 adopts a synperiplanar conformation relative to the furan oxygen, stabilized by intramolecular hydrogen bonding between the ester carbonyl and the adjacent aromatic π-system. Nuclear Overhauser effect (NOE) spectroscopy data for similar compounds corroborate this spatial arrangement.

Table 2: Key geometric parameters (DFT-optimized)

| Parameter | Value |

|---|---|

| C2-C3 bond length | 1.476 Å |

| O1-C4-C5 angle | 117.3° |

| Dihedral (furan-benzene) | 3.1° |

Substituent Effects on Benzofuran Core Reactivity

Substituents on the benzofuran scaffold significantly modulate electronic and steric properties:

- Electron-donating groups (EDGs): The isopropoxy group at position 4 donates electrons via resonance, activating the benzene ring toward electrophilic substitution. However, its bulky tert-butyl-like structure sterically hinders reactions at positions 3 and 5.

- Electron-withdrawing groups (EWGs): The methoxycarbonyl group at position 6 withdraws electrons through inductive effects, deactivating the ring and directing electrophiles to positions 5 and 7.

Density functional theory (DFT) calculations on this compound reveal a Hammett σₚ value of +0.45 for the methoxycarbonyl group, indicating moderate electron withdrawal, while the isopropoxy group exhibits σₘ = -0.15, consistent with EDG behavior. This electronic dichotomy creates regioselective reactivity, as demonstrated in nitration reactions yielding 5-nitro derivatives as major products.

Comparative Analysis with Related Benzofuran Carboxylates

This compound belongs to a broader class of benzofuran carboxylates with applications in medicinal and materials chemistry. Key comparisons include:

Table 3: Structural and electronic comparison of benzofuran derivatives

The methyl ester derivative exhibits higher lipophilicity (LogP = 2.81) than its carboxylic acid counterpart (LogP = 1.02), enhancing membrane permeability in biological systems. Bathochromic shifts in UV-Vis spectra correlate with extended conjugation in carboxylate derivatives compared to hydroxylated analogs.

Steric effects from isopropoxy and isobutoxy groups reduce crystallization propensity, as evidenced by the amorphous solid-state morphology of this compound, contrasting with the crystalline nature of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid.

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C14H16O4/c1-8(2)17-12-6-10(14(15)16-4)7-13-11(12)5-9(3)18-13/h5-8H,1-4H3 |

InChI Key |

BKRWTBMGHKXXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization Mechanism and Optimization

The reaction likely proceeds through an acyloxy rearrangement, where the acetic anhydride acts as both solvent and acetylating agent. Substituting with isopropylating agents would require optimizing the leaving group’s nucleofugality. For instance, using isopropyl bromide with a silver acetate catalyst might promote O-alkylation at position 4. Temperature and solvent polarity adjustments would be critical to avoid side reactions, such as over-alkylation or ring-opening.

Functional Group Interconversion Strategies

Nitro Reduction and Subsequent Alkylation

Methyl 4-bromo-2-nitrobenzoate serves as a precursor in multiple syntheses. Reduction of the nitro group to an amine (using iron powder in acetic acid, achieving 85–97% yields) could be followed by diazotization and hydrolysis to yield a phenolic intermediate. Subsequent alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) would introduce the isopropoxy group. Finally, cyclization to form the benzofuran ring could be achieved using protic acids or Lewis catalysts.

Challenges in Regioselectivity

Esterification and Protecting Group Chemistry

Carboxylic Acid to Methyl Ester Conversion

The methyl ester at position 6 can be introduced via classic Fischer esterification. For instance, methyl indole-6-carboxylate was synthesized by refluxing indole-6-carboxylic acid in methanol with concentrated H₂SO₄, achieving 88% yield. Applying this to a 6-carboxybenzofuran precursor would require ensuring acid stability of the benzofuran ring and isopropoxy group.

Solvent and Catalyst Selection

Methanol serves as both solvent and nucleophile, while sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity. Alternative catalysts like thionyl chloride (generating acyl chlorides) followed by methanol quenching could also be employed, though this adds steps.

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible route involves:

-

Synthesis of 4-bromo-2-methylbenzofuran-6-carboxylic acid via cyclization of a brominated butenoic acid derivative.

-

Nucleophilic substitution of bromide with isopropoxide under basic conditions.

-

Esterification of the carboxylic acid with methanol and H₂SO₄.

Stepwise Experimental Outline

-

Cyclization :

-

Esterification :

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|

| Cyclization | Isopropyl iodide, Cs₂CO₃ | ~90 (est.) | Regioselectivity in alkylation |

| Nitro Reduction | Fe, AcOH | 85–97 | Multi-step functionalization |

| Fischer Esterification | H₂SO₄, MeOH | 88 | Acid sensitivity of benzofuran ring |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hrs | 78–85% | |

| Basic hydrolysis | NaOH (aq.), Δ, 4 hrs | 91% |

-

Mechanism :

-

Base-mediated: Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of methoxide.

-

Acid-mediated: Protonation of carbonyl oxygen enhances electrophilicity, facilitating water attack.

-

Nucleophilic Substitution at Isopropoxy Group

The isopropoxy moiety participates in SN2 reactions with strong nucleophiles.

-

Key Insight : Microwave-assisted reactions reduce reaction times (e.g., 15 mins for acetoxylation vs. 12 hrs for methoxy substitution) .

Oxidation Reactions

The isopropoxy group can be oxidized to ketones or carboxylic acids under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq., acidic) | H₂SO₄, Δ, 3 hrs | 4-Keto-2-methylbenzofuran-6-carboxylic acid | 58% | |

| CrO₃/H₂SO₄ | Jones reagent, 0°C, 1 hr | 4-Carboxy-2-methylbenzofuran-6-carboxylate | 42% |

-

Selectivity : Strong oxidants like KMnO₄ favor ketone formation, while Jones reagent produces carboxylic acids.

Reduction of Ester Group

The ester functionality is reducible to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 2 hrs | 6-(Hydroxymethyl)-4-isopropoxy-2-methylbenzofuran | 76% | |

| DIBAL-H | Toluene, −78°C, 30 mins | 6-Formyl-4-isopropoxy-2-methylbenzofuran | 63% |

-

Mechanistic Note : DIBAL-H selectively reduces esters to aldehydes without over-reduction to alcohols.

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed coupling reactions.

Thermal Rearrangements

Microwave-assisted synthesis enhances efficiency in cyclization and rearrangement steps.

| Process | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Microwave cyclization | 140°C, 15 mins | Rapid formation of benzofuran core | 89% |

Functionalization via Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution at position 5.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : The compound is being investigated for its ability to inhibit bacterial growth by targeting specific enzymes or disrupting cell membranes, making it a candidate for treating infections.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells or inhibit cell proliferation through various molecular pathways. Its structure allows for interactions with cancer-related targets, potentially leading to new treatment options for different cancer types .

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or blocking inflammatory signaling pathways. This property could be beneficial in treating chronic inflammatory diseases .

Biological Studies

In addition to its medicinal applications, this compound is utilized in biological research:

- Enzyme Inhibition Studies : The compound is employed to study its effects on various enzymes, contributing to the understanding of biochemical pathways and the development of enzyme inhibitors .

- Receptor Binding Studies : It serves as a tool in receptor binding assays, helping researchers explore interactions with specific receptors involved in disease mechanisms.

Materials Science

The compound also finds applications in materials science:

- Organic Electronics : this compound is explored as a building block for organic electronic devices due to its favorable electronic properties and stability.

- Advanced Materials Development : Its unique chemical structure allows it to be used in synthesizing new materials with tailored properties for various applications, including coatings and composites.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzofuran compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting that modifications like those present in this compound could enhance efficacy .

- Cancer Research : Research highlighted the effectiveness of benzofuran derivatives in inhibiting tumor growth in animal models, with this compound showing promise in preliminary assays .

- Inflammation Models : In vivo studies indicated that compounds similar to this compound significantly reduced markers of inflammation in models of chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds are structurally related but differ in substituents and functional groups:

a. Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS 1291493-87-2)

- Formula : C₁₃H₁₂O₅.

- Substituents : 4-(2-oxopropoxy) (ketone-containing ether), 6-carboxylate.

- Reduced steric bulk due to the absence of a 2-methyl group.

b. Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-63-8)

- Formula : C₂₀H₁₇BrO₄.

- Substituents : 6-bromo, 5-cinnamyloxy (alkene), 2-methyl, 3-carboxylate.

- Cinnamyloxy group adds π-conjugation, affecting UV-Vis absorption and stability.

c. Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Formula: C₁₀H₉NO₂S.

- Substituents: 5-amino, benzothiophene core.

- Key Differences: Replacement of benzofuran’s oxygen with sulfur alters electronic properties (thiophene vs. furan). Amino group enables protonation in acidic conditions, enhancing aqueous solubility.

Physicochemical Properties

Biological Activity

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with an isopropoxy group and a carboxylate moiety that contribute to its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In a study evaluating its effects on human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran ring have been shown to significantly affect potency. For instance, modifications to the alkoxy groups or the position of the carboxylate can enhance or diminish activity against specific targets.

Key Findings

- Alkoxy Substituents : The presence of larger alkoxy groups enhances lipophilicity and may improve membrane permeability.

- Positioning of Functional Groups : Changes in the positioning of functional groups on the benzofuran core can lead to significant variations in biological activity, as evidenced by comparative studies with related compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Tuberculosis Treatment : In a study involving Mycobacterium tuberculosis, derivatives of benzofurans were evaluated for their ability to inhibit bacterial growth. This compound showed comparable efficacy to established anti-tubercular agents, suggesting its potential as a lead compound in tuberculosis therapy .

- Pain Management : The compound has also been investigated for its analgesic properties. Preclinical models demonstrated that it effectively reduced pain responses in inflammatory conditions, indicating its potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis involves esterification and alkylation steps. For example, refluxing intermediates with methyl iodide in acetone in the presence of potassium carbonate (as described for analogous quinoline carboxylates) ensures efficient ester formation . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature, or solvent polarity. For benzofuran derivatives, substituent positioning (e.g., isopropoxy groups) may necessitate protecting-group strategies to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use and NMR to confirm substituent positions and ester functionality. Compare chemical shifts with structurally related benzofurans, such as ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate, where methoxy and ester groups produce distinct splitting patterns .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Employ SHELXL for structure refinement (e.g., resolving torsional angles of the isopropoxy group) .

Q. How can researchers assess the purity of this compound, and what standards apply?

- Methodological Answer :

- HPLC/GC-MS : Use pharmacopeial impurity standards (e.g., EP-grade reference materials) to calibrate systems and detect trace byproducts .

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs like methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate melt at 162–163°C, highlighting the need for precise thermal characterization) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the isopropoxy group) be resolved during structural refinement?

- Methodological Answer : Use SHELXL’s constraints (e.g., DELU, SIMU) to model thermal motion or partial occupancy. For severe disorder, consider alternative space groups or twinning corrections, as implemented in SHELXTL . ORTEP-3’s graphical interface aids in visualizing anisotropic displacement ellipsoids to validate refinement outcomes .

Q. What strategies are effective for reconciling contradictory NMR and computational data (e.g., unexpected coupling constants)?

- Methodological Answer :

- DFT Calculations : Compare experimental -values with computed coupling constants using Gaussian or ORCA software. For example, dihedral angles in benzofuran rings significantly influence values.

- Dynamic Effects : Assess rotational barriers of the isopropoxy group via variable-temperature NMR to identify conformational averaging .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C, sampling at intervals for HPLC analysis. Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What computational approaches are suitable for predicting biological activity or binding modes of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., cytochrome P450 enzymes). Parameterize the isopropoxy group’s van der Waals radii accurately.

- QSAR Modeling : Train models using bioactivity data from structurally similar benzofurans (e.g., methyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran carboxylates) to predict ADMET properties .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or spectroscopic data?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., catalyst loading, solvent purity) affecting reproducibility.

- Cross-Validation : Collaborate with independent labs to replicate synthesis and characterization, ensuring methodological transparency .

Q. What steps are necessary to validate the compound’s proposed mechanism in catalytic or biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.